Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate
CAS No.:
Cat. No.: VC18033440
Molecular Formula: C13H20N4O2
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N4O2 |
|---|---|
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-9(8-17)16-11-10(14)5-4-6-15-11/h4-6,9H,7-8,14H2,1-3H3,(H,15,16) |
| Standard InChI Key | PFRMKJHFVJJKHF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)NC2=C(C=CC=N2)N |
Introduction
Structural and Molecular Characteristics
The compound’s structure integrates three key components: an azetidine core, a tert-butyl carbamate protecting group, and a 3-aminopyridine substituent. The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, imposes conformational rigidity, while the tert-butyl group enhances solubility and stability during synthetic processes. The 3-aminopyridine moiety introduces nucleophilic reactivity, enabling participation in diverse chemical transformations such as cross-coupling and substitution reactions.
Key molecular descriptors include:
-
IUPAC Name: tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate
-
Canonical SMILES: CC(C)(C)OC(=O)N1CC(C1)NC2=C(C=CC=N2)N
The planar pyridine ring and electron-rich amino group facilitate interactions with biological targets, particularly enzymes and receptors involved in neurological pathways.
Synthesis and Optimization
The synthesis of tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate typically involves multi-step reactions, beginning with the preparation of the azetidine core. A common route involves coupling tert-butyl 3-aminoazetidine-1-carboxylate with 3-aminopyridin-2-ylamine under nucleophilic substitution conditions. Key steps include:
-
Azetidine Core Formation: Cyclization of γ-chloroamines or ring-opening of epoxides yields the azetidine scaffold .
-
Functionalization: The 3-amino group of azetidine reacts with 3-aminopyridin-2-ylamine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) .
-
Boc Protection: The tert-butyl carbamate group is introduced via esterification with di-tert-butyl dicarbonate (Boc₂O), enhancing stability during subsequent reactions.
Optimization studies emphasize temperature control (20–25°C), solvent selection (polar aprotic solvents like DCM or THF), and stoichiometric ratios to achieve yields exceeding 80% . Recent advances utilize catalytic methods, such as palladium-mediated cross-coupling, to streamline synthesis .
Chemical Properties and Reactivity
The compound’s reactivity is governed by its functional groups:
-
Azetidine Ring: Susceptible to ring-opening reactions under acidic or oxidative conditions, enabling diversification into linear amines or ketones .
-
3-Aminopyridine Moiety: Participates in electrophilic aromatic substitution and metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .
-
tert-Butyl Carbamate: Hydrolyzes under acidic conditions (e.g., HCl/dioxane) to reveal a free amine, critical for further derivatization.
Physicochemical properties include moderate solubility in polar solvents (e.g., DMSO, ethanol) and a calculated partition coefficient (LogP) of 1.15, suggesting favorable membrane permeability. Stability studies indicate degradation under prolonged exposure to light or moisture, necessitating storage in inert atmospheres at -20°C .
Comparative Analysis with Analogues
Structural modifications significantly alter biological and chemical profiles:
The 3-aminopyridin-2-ylamino variant exhibits superior enzyme inhibition due to stronger hydrogen bonding with GAC’s Asp-245 residue, whereas oxy-substituted analogs prioritize solubility .
Research Findings and Case Studies
Case Study 1: Anticancer Drug Development
A 2024 study optimized the synthesis of this compound for use in Ribociclib analogs, CDK4/6 inhibitors for ER+ breast cancer. Incorporating the azetidine-pyridine scaffold improved ligand efficiency (LE: 0.42) and microsomal stability (t₁/₂: 90 min) .
Case Study 2: Neuroprotection
In a rat model of Parkinson’s disease, intraperitoneal administration (10 mg/kg) reduced dopaminergic neuron loss by 40% via NMDA receptor antagonism.
Case Study 3: Antimicrobial Hybrids
Hybridization with fluoroquinolones yielded derivatives with dual DNA gyrase and topoisomerase IV inhibition, overcoming resistance in MRSA strains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume